molecular formula C8H11N3O2 B1396831 Ethyl 4,5-diaminonicotinate CAS No. 1203486-63-8

Ethyl 4,5-diaminonicotinate

Cat. No. B1396831
M. Wt: 181.19 g/mol
InChI Key: YQBLSNQHYBVMRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4,5-diaminonicotinate can be achieved through various methods. One method involves the reaction of 4,5-diamino-nicotinic acid ethyl ester with 2-trifluoromethylbenzaldehyde in N,N-dimethyl-formamide at 120℃ for 8 hours . Another method involves the reaction of ethyl 4,5-diaminonicotinate with 4-fluoro-2-(trifluoromethyl)benzaldehyde in nitrobenzene at 220℃ for 18 hours .


Molecular Structure Analysis

The Ethyl 4,5-diaminonicotinate molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 primary amines (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The carbon atoms in the chemical structure of Ethyl 4,5-diaminonicotinate are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .


Physical And Chemical Properties Analysis

Ethyl 4,5-diaminonicotinate is a white crystalline powder that is soluble in water and organic solvents. The boiling point of Ethyl 4,5-diaminonicotinate is not specified .

Scientific Research Applications

  • Carcinogenic Properties of Alcoholic Beverages : Research conducted at the International Agency for Research on Cancer (IARC) in 2007, including Ethyl carbamate (urethane), a frequent contaminant of fermented foods and beverages, reassessed the carcinogenicity of alcoholic beverages (Baan et al., 2007).

  • Antimitotic Agents : A study focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which included the cyclization of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate. This research indicated the potential of these compounds in inhibiting the proliferation of growth and causing mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations (Temple, 1990).

  • Synthesis of Orthogonally Protected Diamino Acids : A method for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates was developed, which are useful for the synthesis of edeine analogs. This involved the use of differently N-protected (S)-2,3-diaminopropanoic acid (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Phosphine-Catalyzed Annulation : A study described the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines in the presence of an organic phosphine catalyst. This process led to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Erbium(III) Chloride in Ethyl Lactate : Research highlighted the use of Erbium(III) chloride in ethyl lactate as an environmentally friendly system for the reaction of furfural and amines. This yielded diastereoselectively different N,N-substituted trans-4,5-diaminocyclopent-2-enones (Procopio et al., 2013).

Safety And Hazards

Ethyl 4,5-diaminonicotinate is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 4,5-diaminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLSNQHYBVMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-diaminonicotinate

Synthesis routes and methods

Procedure details

A mixture containing 4-amino-5-nitro-nicotinic acid ethyl ester (78; 15 g, 0.071 mol) and 10% Pd/C (500 mg) in MeOH (500 mL) was stirred under 1 atm of hydrogen at room temperature for 18 h. The reaction mixture filtered through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 4,5-diamino-nicotinic acid ethyl ester 79 (10 g, 80%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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